molecular formula C20H29N3O2 B2919325 N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide CAS No. 2193067-11-5

N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide

Cat. No.: B2919325
CAS No.: 2193067-11-5
M. Wt: 343.471
InChI Key: BPSAFBUNETYHQF-UHFFFAOYSA-N
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Description

N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is a bicyclic carbohydrazide derivative featuring a 3-azabicyclo[3.3.1]nonane core substituted with a benzyl group at the 3-position and a tert-butoxycarbohydrazide moiety at the 9-ylidene position. The tert-butoxy group enhances steric bulk and lipophilicity, which may influence solubility and biological activity .

Properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-21-18-16-10-7-11-17(18)14-23(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSAFBUNETYHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1C2CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide typically involves multiple steps. One common method includes the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines . These amines are then reacted with tert-butoxycarbonyl chloride to form the desired compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium tetrahydridoborate for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted benzyl compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.

Scientific Research Applications

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Hydrazide Substituents

N'-(3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-ylidene)-4-methylbenzene-1-sulfonohydrazide
  • Structural Differences: Replaces the tert-butoxycarbohydrazide with a 4-methylbenzenesulfonohydrazide group.
  • Key Properties: Molecular formula C₂₂H₂₅F₂N₃O₂S, molecular weight 433.52 g/mol.
N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k)
  • Structural Differences : Features a phenylethyl substituent on the hydrazide nitrogen.
  • Synthesis : Prepared via aqueous zinc-mediated addition, yielding 77% as a white solid (mp 86.5–88.0°C).
  • NMR Data : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.20–7.30), tert-butyl signals (δ 1.43–1.52), and a split hydrazide NH peak (δ 5.41) .
N'-[(tert-butoxy)carbonyl]-N-(3-chlorophenyl)methylcarbohydrazide (5d)
  • Structural Differences : Incorporates a 3-chlorobenzyl group.
  • Synthesis : 86% yield via Method A; ¹H NMR (CDCl₃) shows a singlet for the chlorophenyl methylene (δ 4.58) and tert-butyl signals (δ 1.43–1.47) .

Analogues with Varied Bicyclic Cores

N’-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide (HL)
  • Structural Differences : Substitutes tert-butoxycarbohydrazide with a furan-2-carbohydrazide group.
  • Synthesis: Prepared via condensation of furan-2-carbohydrazide with a bicyclic ketone in ethanol. The furan ring introduces π-conjugation, altering electronic properties .
Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]-hydrazinecarboxylate
  • Structural Differences : Uses a methyl hydrazinecarboxylate group instead of tert-butoxycarbohydrazide.
  • Crystal Structure : Adopts a twin-chair conformation; fluorophenyl groups exhibit a dihedral angle of 23.7°. Lacks hydrogen bonding, relying on van der Waals interactions for packing .

Analogues with Heteroatom-Substituted Bicyclic Cores

3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one
  • Structural Differences : Replaces a CH₂ group in the bicyclic core with an oxygen atom.
  • Conformational Analysis: MP4/6-31G calculations show a small energy difference (ΔE = 1.497 kcal/mol) between chair-chair (CC) and boat-chair (BC) conformers.
3-Thia-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one
  • Structural Differences : Substitutes a sulfur atom in the bicyclic core.
  • Stability : The boat-chair (BC) conformation is slightly more stable than CC due to sulfur’s larger atomic radius and reduced ring strain .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Yield Reference ID
N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide tert-Butoxycarbohydrazide, 3-benzyl C₂₂H₃₀N₄O₂ 398.50 Lipophilic, steric bulk
N'-(3-benzyl-7,7-difluoro-...-sulfonohydrazide 4-Methylbenzenesulfonohydrazide, 7,7-difluoro C₂₂H₂₅F₂N₃O₂S 433.52 Electron-withdrawing sulfonyl
N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)...carbohydrazide (5k) Phenylethyl substituent C₁₇H₂₅N₂O₄ 327.39 77% yield, mp 86.5–88.0°C
Methyl 2-[2,4-bis(4-fluorophenyl)-...hydrazinecarboxylate Methyl hydrazinecarboxylate, 4-fluorophenyl C₂₃H₂₂F₂N₄O₂ 436.45 Twin-chair conformation
3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one Oxa-substituted core C₁₅H₁₇NO₂ 243.30 ΔE (CC vs. BC) = 1.497 kcal/mol

Research Findings and Implications

  • Synthetic Yields : tert-Butoxycarbohydrazide derivatives (e.g., 5k, 5d) are synthesized in high yields (75–86%) via aqueous zinc-mediated methods, demonstrating the robustness of this approach .
  • Conformational Flexibility : Bicyclic cores with heteroatoms (O, S) exhibit conformational equilibria, while rigid tert-butoxycarbohydrazide derivatives favor defined geometries .
  • Biological Relevance: Carbohydrazides are pharmacophores in antimicrobial and anticancer agents; the tert-butoxy group may enhance membrane permeability compared to polar sulfonohydrazides .

Biological Activity

N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a hydrazide functional group, which is often associated with various biological activities. The molecular formula is C15H19N3OC_{15}H_{19}N_{3}O, and it has a molecular weight of approximately 273.33 g/mol.

PropertyValue
Molecular FormulaC15H19N3O
Molecular Weight273.33 g/mol
CAS NumberNot specified
Purity≥97% (as per suppliers)

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including glioblastoma and osteosarcoma cells. The MTT assay was used to determine the half-maximal inhibitory concentration (IC50) values.

Case Study Findings:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against glioblastoma (A-172) cells with an IC50 value of approximately 12 µM, while showing moderate effects on normal human embryonic kidney cells (HEK-293) with an IC50 of 25 µM.
  • Selectivity : Notably, the compound demonstrated a selective toxicity profile, indicating higher potency against tumor cells compared to normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HEK-293 (normal)25
A-172 (glioblastoma)12
HOS (osteosarcoma)18

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cellular signaling pathways that are critical for cell division.
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis

In comparison with similar azabicyclic compounds, this compound shows enhanced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells.

Table 3: Comparison with Related Compounds

CompoundIC50 (µM) A-172IC50 (µM) HEK-293
N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-y}(tert-butoxy)carbohydrazide1225
Compound A2030
Compound B1535

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